2-bromo-4,5-dimethoxy-N-methyl-N-phenylbenzamide
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Overview
Description
2-Bromo-4,5-dimethoxy-N-methyl-N-phenylbenzamide is a chemical compound with the molecular formula C16H16BrNO3 It is a derivative of benzamide, characterized by the presence of bromine, methoxy groups, and a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-4,5-dimethoxy-N-methyl-N-phenylbenzamide typically involves the bromination of 4,5-dimethoxybenzamide followed by N-methylation and N-phenylation. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like acetone . The reaction is carried out under reflux conditions to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents and reagents is optimized to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4,5-dimethoxy-N-methyl-N-phenylbenzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination.
Palladium Catalysts: Used in coupling reactions.
Hydrogenation Catalysts: Used for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling with boronic acids yields biaryl compounds, while reduction with hydrogenation catalysts yields amines.
Scientific Research Applications
2-Bromo-4,5-dimethoxy-N-methyl-N-phenylbenzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-bromo-4,5-dimethoxy-N-methyl-N-phenylbenzamide involves its interaction with specific molecular targets. It may act as an agonist or antagonist at certain receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2,5-dimethoxyphenethylamine: Shares structural similarities but differs in its functional groups and biological activity.
2,5-Dimethoxybenzamide Derivatives: Similar in structure but may have different substituents and properties.
Uniqueness
2-Bromo-4,5-dimethoxy-N-methyl-N-phenylbenzamide is unique due to its specific combination of bromine, methoxy groups, and a phenyl ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
CAS No. |
65367-80-8 |
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Molecular Formula |
C16H16BrNO3 |
Molecular Weight |
350.21 g/mol |
IUPAC Name |
2-bromo-4,5-dimethoxy-N-methyl-N-phenylbenzamide |
InChI |
InChI=1S/C16H16BrNO3/c1-18(11-7-5-4-6-8-11)16(19)12-9-14(20-2)15(21-3)10-13(12)17/h4-10H,1-3H3 |
InChI Key |
JZDLBFQNVQIBQS-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C2=CC(=C(C=C2Br)OC)OC |
Origin of Product |
United States |
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